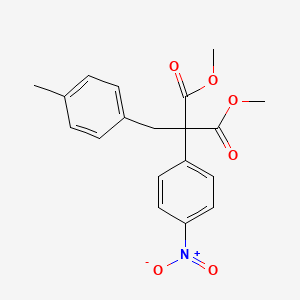

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate

Description

Properties

IUPAC Name |

dimethyl 2-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c1-13-4-6-14(7-5-13)12-19(17(21)25-2,18(22)26-3)15-8-10-16(11-9-15)20(23)24/h4-11H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPUBDPDYHCHCJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with 2-Halo-4-Nitroarenes

A primary method for synthesizing nitroaryl-substituted malonates involves the alkylation of malonate diester anions with 2-halonitroarenes. This approach is detailed in U.S. Patent 6,469,181B1 , which describes the preparation of 2-nitroarylmalonate diesters via nucleophilic aromatic substitution.

Procedure :

- Deprotonation : Dimethyl malonate is treated with a strong base (e.g., sodium methoxide) in an aprotic solvent (e.g., DMF) to generate the malonate diester anion.

- Alkylation : The anion reacts with a 2-halo-4-nitrophenyl derivative (e.g., 2-chloro-4-nitrobenzyl chloride) at elevated temperatures (60–100°C).

- Acidification : The reaction mixture is quenched with aqueous acid to yield the crude malonate diester, which is purified via recrystallization or chromatography.

Example :

In Example 1 of the patent, 2,4-dichloronitrobenzene reacts with dimethyl malonate anion to form dimethyl 3-chloro-4-nitrophenyl malonate. Adapting this method, substituting 2-chloro-4-nitrobenzyl chloride with a 4-methylbenzyl-containing halide could yield the target compound.

Challenges :

- Electron-donating substituents : The 4-methylbenzyl group’s electron-donating nature deactivates the aryl halide, necessitating harsher conditions or catalysts.

- Steric hindrance : Bulky substituents reduce reaction rates, requiring prolonged reaction times or higher temperatures.

Cyanoacetate Ester Intermediate Pathway

Two-Step Alkylation and Alcoholysis

For substrates with electron-donating groups, direct alkylation of malonate anions may prove inefficient. The patent proposes an alternative route using cyanoacetate esters as intermediates:

Step 1: Cyanoacetate Alkylation

- A cyanoacetate ester (e.g., methyl cyanoacetate) reacts with a 2-halo-4-nitrophenyl compound under basic conditions to form a 2-nitroaryl-α-cyanoacetate ester.

- The nitrile group stabilizes the intermediate, facilitating substitution even with deactivated aryl halides.

Step 2: Alcoholysis to Malonate Diester

- The cyano group is converted to an ester via alcoholysis with methanol in the presence of hydrochloric acid.

- This step installs the second methoxy group, yielding the malonate diester.

Advantages :

- Higher yields for electron-rich substrates compared to direct malonate alkylation.

- Mitigates side reactions such as over-alkylation.

Catalytic Hydrogenation and Cyclization

Integrated Process for Oxindole Synthesis

Although primarily aimed at oxindole production, the catalytic hydrogenation method in U.S. Patent 6,469,181B1 offers insights into malonate diester reactivity:

Procedure :

- Hydrogenation : The nitro group of this compound is reduced to an amine or hydroxylamine intermediate using hydrogen gas and a palladium catalyst.

- Cyclization : The intermediate undergoes intramolecular aminolysis, forming an oxindole carboxylate ester.

- Decarboxylation : Heating the ester in aqueous acid removes the carboxylate group, yielding the final oxindole.

Relevance to Malonate Synthesis :

- This method underscores the malonate’s role as a precursor in heterocycle synthesis.

- Reaction conditions (e.g., 75 psig H₂, 105°C) must be carefully controlled to avoid over-reduction.

Comparative Analysis of Synthetic Routes

*Yields inferred from analogous reactions in sources.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Dimethyl 2-(4-methylbenzyl)-2-(4-aminophenyl)malonate.

Reduction: 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonic acid.

Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- This compound serves as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in creating diverse derivatives.

-

Medicinal Chemistry :

- Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate has been investigated for its potential in drug development. It may serve as a precursor for biologically active compounds that can modulate enzyme or receptor activity, contributing to therapeutic effects.

-

Biological Activity :

- Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties. Its ability to form various derivatives allows for exploration into different mechanisms depending on the final structure synthesized from it.

-

Materials Science :

- The compound is also utilized in the production of specialty chemicals and materials with specific properties, contributing to advancements in polymer chemistry and material engineering.

Case Study 1: Synthesis of Chiral Malonates

A study demonstrated an efficient method for synthesizing chiral malonates via enantioselective phase transfer catalysis. This method yielded high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee), showcasing the compound's potential in creating biologically active chiral molecules .

In vitro studies explored the activity of derivatives formed from this compound against various biological targets, indicating potential anti-inflammatory and anticancer properties .

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the structure of the final compound derived from this malonate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous malonate derivatives, focusing on substituent effects, physical properties, and synthetic applications.

Substituent Variations and Molecular Properties

Key structural analogs include:

Key Observations :

- Nitro Group Position : The 4-nitrophenyl group (as in ) offers strong electron-withdrawing effects, stabilizing intermediates in cyclization reactions.

- Benzylidene vs. Benzyl : The benzylidene group (C=CH₂) in introduces planarity and conjugation, altering crystal packing and hydrogen-bonding interactions compared to the saturated benzyl group.

- Selenadiazole Derivatives : The selenadiazole ring in introduces selenium’s unique redox properties, expanding applications in materials science.

Crystal and Structural Analysis

- Dimethyl 2-(4-methylbenzylidene)malonate crystallizes in a monoclinic system (P21/c) with a density of 1.248 g/cm³. The benzene ring forms dihedral angles of 18.6° and 81.4° with the malonate arms, influencing intermolecular C–H···O interactions .

- Diethyl 2-[(4-nitrophenyl)(selenadiazolyl)methyl]malonate shows weak intramolecular C–H···O interactions and disorder in ester groups, affecting its solid-state reactivity .

Biological Activity

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate is a compound that has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications as a synthetic intermediate. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a malonate moiety substituted with both a methylbenzyl group and a nitrophenyl group. This unique structure contributes to its reactivity and potential as a precursor in various chemical reactions.

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of dimethyl malonate with appropriate aldehydes or ketones under acidic or basic conditions. The compound can undergo several types of chemical reactions, including:

- Oxidation : The nitrophenyl group can be reduced to an amino group using hydrogen gas in the presence of palladium catalysts.

- Reduction : Ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

- Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biological Activity

This compound has been investigated for its potential biological activities, particularly as a precursor for the synthesis of biologically active compounds. Its biological significance can be summarized as follows:

- Medicinal Chemistry : Research indicates that derivatives of this compound may exhibit therapeutic properties, potentially modulating enzyme or receptor activity.

- Building Block for Chiral Compounds : It serves as a versatile building block in the synthesis of chiral malonates, which are important in drug development due to their bioactive properties .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets. These interactions may lead to alterations in biochemical pathways, contributing to its pharmacological effects. The compound's ability to form various derivatives allows for exploration into different mechanisms depending on the final structure synthesized from it .

Case Studies and Research Findings

Several studies have highlighted the biological relevance and synthetic utility of this compound:

- Synthesis of Chiral Malonates : A study demonstrated an efficient method for synthesizing chiral malonates via enantioselective phase transfer catalysis. This method yielded high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee), showcasing the compound's potential in creating biologically active chiral molecules .

- Biological Activity Assessment : In vitro studies have explored the activity of derivatives formed from this compound against various biological targets, indicating potential anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

This compound can be compared with similar compounds such as:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Dimethyl 2-(4-methylbenzyl)-2-(4-aminophenyl)malonate | Amino group instead of nitro | Potential antitumor activity |

| Dimethyl 2-(4-methylbenzyl)-2-(4-chlorophenyl)malonate | Chlorine substituent | Anti-inflammatory properties |

| Dimethyl 2-(4-methylbenzyl)-2-(4-methoxyphenyl)malonate | Methoxy substituent | Antioxidant effects |

The unique combination of functional groups in this compound distinguishes it from these similar compounds, making it a valuable candidate for further research into its biological applications.

Q & A

Q. What are the established synthetic routes for dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate?

The synthesis typically involves sequential alkylation and nitration steps:

- Step 1 : Alkylation of dimethyl malonate with 4-methylbenzyl chloride/bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the 4-methylbenzyl group. This leverages the malonate’s α-acidic protons for nucleophilic substitution .

- Step 2 : Nitration of the intermediate using HNO₃/H₂SO₄ to introduce the 4-nitro group on the phenyl ring. Temperature control (0–5°C) minimizes side reactions like over-nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm regiochemistry. For example, the 4-nitro group deshields adjacent protons (δ 8.2–8.5 ppm for aromatic protons), while the 4-methylbenzyl group shows distinct methyl singlet (~δ 2.3 ppm) .

- IR : Ester carbonyl stretches (~1740 cm⁻¹) and nitro group asymmetrical/symmetrical vibrations (~1520 and 1350 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOCH₃ groups) .

Q. How does the malonate backbone influence reactivity in cross-coupling reactions?

The malonate’s electron-withdrawing ester groups stabilize enolate intermediates, enabling nucleophilic attacks. For example:

- Alkylation : The enolate reacts with electrophiles (e.g., benzyl halides) to form quaternary carbon centers.

- Michael Addition : The enolate participates in conjugate additions to α,β-unsaturated carbonyls, useful in heterocycle synthesis .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in nitration reactions?

- DFT Calculations : Compare aromatic ring activation energies at ortho, meta, and para positions. The 4-nitro group’s strong electron-withdrawing effect directs subsequent electrophilic substitution to the para position relative to existing substituents.

- Hammett Parameters : Use σ⁺ values to quantify substituent effects. The nitro group (σ⁺ = 0.78) dominates over the methylbenzyl group (σ⁺ = -0.17), favoring para-nitration .

Q. What strategies resolve contradictory crystallographic and spectroscopic data for this compound?

- X-ray Crystallography : Resolve disorder in ester groups or substituent orientations (e.g., partial occupancy in malonate backbone atoms). Refinement with SHELXL and hydrogen-bonding analysis can clarify molecular packing .

- Dynamic NMR : Detect rotational barriers of the benzyl or nitro groups. Variable-temperature ¹H NMR (e.g., coalescence temperature) quantifies conformational flexibility .

Q. How do steric and electronic effects impact catalytic asymmetric transformations?

- Steric Effects : The 4-methylbenzyl group creates a chiral environment, enabling enantioselective alkylation with chiral catalysts (e.g., Cinchona alkaloids).

- Electronic Effects : The nitro group polarizes the malonate, enhancing electrophilicity at the α-carbon. Asymmetric induction >80% ee has been reported using Rh(II)-catalyzed insertions .

Q. What methodologies optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, catalyst loading, solvent polarity). For example, a 2³ factorial design identified DMF as optimal for alkylation (yield increase from 60% to 85%) .

- In-situ Monitoring : ReactIR tracks nitration progress by monitoring NO₂⁺ intermediate formation (1900–2000 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.